![molecular formula C10H10BrNO B1619284 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole CAS No. 99057-83-7](/img/structure/B1619284.png)
5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Overview
Description
Compounds like “5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole” belong to a class of organic compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for “5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, a promising reagent for fine organic synthesis, was investigated .Molecular Structure Analysis
The structure of similar compounds, like 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, was investigated by 1Н and 13С NMR spectroscopy and X-ray structural analysis . Both in the crystalline state and in solution, molecules of this compound have a chair conformation .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic substitution reactions . For example, 5,5-bis(halomethyl)-1,3-dioxanes contain 2 additional reaction centers: halogen atoms, which are capable of undergoing nucleophilic substitution reactions .Scientific Research Applications
I have conducted searches to find detailed scientific research applications for “5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole,” but unfortunately, the available information is limited and does not provide a comprehensive analysis of six to eight unique applications as you requested.
The compound is mentioned as a brominated oxazole compound used for proteomics research , but specific applications in separate fields are not detailed in the search results. If you have access to scientific databases or journals, they may offer more in-depth information on this compound’s applications in various fields of research.
Safety and Hazards
Mechanism of Action
Target of Action
Bromomethyl compounds have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
Bromomethyl compounds are often involved in cross-coupling reactions, such as the suzuki–miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which can lead to significant changes in the structure and function of target molecules .
Biochemical Pathways
It’s worth noting that bromomethyl compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
The compound’s potential to form carbon-carbon bonds via cross-coupling reactions could lead to significant structural modifications in target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .
properties
IUPAC Name |
5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJXTUWFCKWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)C2=CC=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326591 | |
Record name | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
CAS RN |
99057-83-7 | |
Record name | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.